molecular formula C₆H₁₃NO₃ B1144672 L-Serine isopropyl ester CAS No. 53517-65-0

L-Serine isopropyl ester

Cat. No.: B1144672
CAS No.: 53517-65-0
M. Wt: 147.17
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Serine isopropyl ester can be synthesized through various methods. One common approach involves the esterification of L-serine with isopropanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the esterification being driven to completion by the removal of water .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: L-Serine isopropyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield L-serine and isopropanol.

    Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

    Hydrolysis: L-serine and isopropanol.

    Oxidation: Corresponding ketones or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L-Serine isopropyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including inhibitors for enzymes such as CYP26A1.

    Biology: The compound is utilized in studies related to amino acid metabolism and protein synthesis.

    Medicine: this compound is investigated for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and autoimmune disorders.

    Industry: It is employed in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of L-Serine isopropyl ester involves its conversion to L-serine in the body. L-serine plays a crucial role in various metabolic pathways, including the synthesis of proteins, nucleotides, and neurotransmitters . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

L-Serine isopropyl ester can be compared with other esters of L-serine, such as:

  • L-Serine methyl ester
  • L-Serine ethyl ester
  • L-Serine butyl ester

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct solubility and reactivity properties compared to other esters. Its isopropyl group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments .

Properties

IUPAC Name

propan-2-yl (2S)-2-amino-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-4(2)10-6(9)5(7)3-8/h4-5,8H,3,7H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETDCGYOOXTNBW-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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